molecular formula C11H15NO6S B569135 2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester CAS No. 95936-53-1

2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester

Cat. No.: B569135
CAS No.: 95936-53-1
M. Wt: 289.302
InChI Key: KQTOKYAUJBRPST-FNCVBFRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester is a nucleoside derivative, representing a synthetic analog of naturally occurring thiazole nucleosides. This compound has been explored for its role in studying nucleic acid metabolism and the modulation of nucleoside pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester involves several steps:

    Starting Material: The synthesis begins with 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

    Formation of Cyanide Intermediate: This compound is treated with trimethylsilyl cyanide to form 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.

    Hydrogen Sulfide Treatment: The intermediate is then treated with hydrogen sulfide, leading to the formation of a thioamide derivative.

    Cyclization: Cyclization with ethyl bromopyruvate results in the formation of this compound.

    Deprotection: The final step involves the removal of protecting groups using sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. This compound targets enzymes involved in nucleoside metabolism, such as inosine-5’-monophosphate dehydrogenase, inhibiting their activity and thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tiazofurin: Another thiazole nucleoside analog with similar properties and applications.

    Ribavirin: A nucleoside analog with antiviral activity.

    Vidarabine: An antiviral nucleoside analog used in the treatment of herpes simplex virus infections.

Uniqueness

2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester is unique due to its specific thiazole ring structure, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to modulate nucleoside pathways and interfere with nucleic acid metabolism sets it apart from other nucleoside analogs.

Properties

CAS No.

95936-53-1

Molecular Formula

C11H15NO6S

Molecular Weight

289.302

IUPAC Name

ethyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H15NO6S/c1-2-17-11(16)5-4-19-10(12-5)9-8(15)7(14)6(3-13)18-9/h4,6-9,13-15H,2-3H2,1H3/t6-,7-,8-,9-/m1/s1

InChI Key

KQTOKYAUJBRPST-FNCVBFRFSA-N

SMILES

CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)CO)O)O

Synonyms

Ethyl 2-β-D-Ribofuranosylthiazole-4-carboxylate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.